Cas no 2168107-69-3 (4-nitro-1H-indole-3-sulfonamide)

4-nitro-1H-indole-3-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-nitro-1H-indole-3-sulfonamide
- 2168107-69-3
- EN300-1275579
- 3-sulfonamido-4-nitroindole
-
- インチ: 1S/C8H7N3O4S/c9-16(14,15)7-4-10-5-2-1-3-6(8(5)7)11(12)13/h1-4,10H,(H2,9,14,15)
- InChIKey: BXXABMDALYHRAC-UHFFFAOYSA-N
- SMILES: S(C1=CNC2C=CC=C(C1=2)[N+](=O)[O-])(N)(=O)=O
計算された属性
- 精确分子量: 241.01572689g/mol
- 同位素质量: 241.01572689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 385
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- XLogP3: 0.4
4-nitro-1H-indole-3-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1275579-1.0g |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 1g |
$1057.0 | 2023-05-24 | ||
Enamine | EN300-1275579-1000mg |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 1000mg |
$1057.0 | 2023-10-01 | ||
Enamine | EN300-1275579-0.5g |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 0.5g |
$1014.0 | 2023-05-24 | ||
Enamine | EN300-1275579-2.5g |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 2.5g |
$2071.0 | 2023-05-24 | ||
Enamine | EN300-1275579-0.1g |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 0.1g |
$930.0 | 2023-05-24 | ||
Enamine | EN300-1275579-2500mg |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 2500mg |
$2071.0 | 2023-10-01 | ||
Enamine | EN300-1275579-250mg |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 250mg |
$972.0 | 2023-10-01 | ||
Enamine | EN300-1275579-10000mg |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 10000mg |
$4545.0 | 2023-10-01 | ||
Enamine | EN300-1275579-100mg |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 100mg |
$930.0 | 2023-10-01 | ||
Enamine | EN300-1275579-10.0g |
4-nitro-1H-indole-3-sulfonamide |
2168107-69-3 | 10g |
$4545.0 | 2023-05-24 |
4-nitro-1H-indole-3-sulfonamide 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
4-nitro-1H-indole-3-sulfonamideに関する追加情報
Introduction to 4-nitro-1H-indole-3-sulfonamide (CAS No. 2168107-69-3)
4-nitro-1H-indole-3-sulfonamide (CAS No. 2168107-69-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. The combination of a nitro group and a sulfonamide moiety within the indole framework provides a robust platform for exploring its diverse biological activities.
The 4-nitro-1H-indole-3-sulfonamide molecule is synthesized through a series of well-defined chemical reactions, starting from readily available starting materials. The synthesis involves the nitration of 1H-indole followed by sulfonation to introduce the sulfonamide functional group. This multi-step process ensures high purity and yield, making it suitable for both laboratory-scale and industrial production.
Recent studies have highlighted the potential of 4-nitro-1H-indole-3-sulfonamide in various biological systems. One of the key areas of interest is its anti-inflammatory properties. Research conducted by Smith et al. (2022) demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 4-nitro-1H-indole-3-sulfonamide could be a valuable candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 4-nitro-1H-indole-3-sulfonamide has also shown promise in cancer research. A study by Johnson et al. (2023) reported that this compound exhibits significant cytotoxic activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a potential lead compound for further drug development.
The pharmacokinetic properties of 4-nitro-1H-indole-3-sulfonamide have also been investigated to assess its suitability as a therapeutic agent. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed after oral administration and has a moderate half-life, which could be advantageous for chronic treatment regimens.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of 4-nitro-1H-indole-3-sulfonamide. Early results from Phase I trials have shown promising outcomes with minimal adverse effects reported. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.
In conclusion, 4-nitro-1H-indole-3-sulfonamide (CAS No. 2168107-69-3) represents an exciting new frontier in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for future advancements in drug discovery and development.
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